HDS 029

Catalog No.
S004542
CAS No.
881001-19-0
M.F
C17H11ClFN5O
M. Wt
355.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HDS 029

CAS Number

881001-19-0

Product Name

HDS 029

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)pyrido[3,4-d]pyrimidin-6-yl]but-2-ynamide

Molecular Formula

C17H11ClFN5O

Molecular Weight

355.8 g/mol

InChI

InChI=1S/C17H11ClFN5O/c1-2-3-16(25)24-15-7-11-14(8-20-15)21-9-22-17(11)23-10-4-5-13(19)12(18)6-10/h4-9H,1H3,(H,20,24,25)(H,21,22,23)

InChI Key

DLPSDPPZXRJQOY-UHFFFAOYSA-N

SMILES

CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl

Synonyms

N-(4-[(-3-Chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl-2-butynamide

Canonical SMILES

CC#CC(=O)NC1=NC=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl

Description

Potent inhibitor of the ErbB receptor family (IC50 values are 0.3, 0.5 and 1.1 nM for ErbB1 (EGFR), ErbB4 and ErbB2 respectively). Inhibits EGF-induced erbB1 autophosphorylation in NIH3T3 cells and heregulin-stimulated ErbB autophosphorylation in MDA-MB-453 human breast carcinoma cells (IC50 values are 2.5 and 24 nM respectively).

Understanding Cellular Signaling Pathways

EGFR/ErbB-2/ErbB-4 inhibitors are a class of small molecules designed to target a specific group of cell surface receptors known as ErbB family receptors. These receptors, particularly Epidermal Growth Factor Receptor (EGFR), ErbB-2, and ErbB-4, play a crucial role in regulating cell growth, proliferation, differentiation, and survival []. By inhibiting these receptors, researchers can study how these signaling pathways function in healthy and diseased cells. This knowledge is essential for understanding cancer development and progression, where these pathways are often dysregulated.

Investigating Cancer Therapeutics

A significant area of research for EGFR/ErbB-2/ErbB-4 inhibitors lies in their potential as cancer therapeutics. Many cancers exhibit overexpression or mutations in these ErbB family receptors, leading to uncontrolled cell growth. These inhibitors can block the signaling triggered by these receptors, thereby halting cancer cell proliferation and promoting cell death []. Researchers use EGFR/ErbB-2/ErbB-4 inhibitors in pre-clinical studies to evaluate their efficacy in different cancer models and identify potential drug candidates for further clinical development.

Unveiling Mechanisms of Resistance

Despite the promise of EGFR/ErbB-2/ErbB-4 inhibitors in cancer therapy, tumor cells can develop resistance to these drugs. Scientific research utilizes these inhibitors to investigate the mechanisms underlying resistance. By studying how cancer cells evade the effects of the inhibitors, researchers can develop strategies to overcome resistance and improve the effectiveness of these therapies [].

HDS 029 is a chemical compound recognized for its role as a potent inhibitor of the ErbB receptor family, which includes various receptor tyrosine kinases involved in cell signaling and growth. It has the CAS number 881001-19-0 and is primarily studied for its potential therapeutic applications in cancer treatment, particularly targeting breast cancer cells. The compound's mechanism involves inhibiting the autophosphorylation of the epidermal growth factor receptor, which is crucial for cancer cell proliferation and survival .

EGFR/ErbB-2/ErbB-4 inhibitors can work through various mechanisms. Some may bind directly to the EGFR/ErbB-2/ErbB-4 receptors, preventing their activation by growth factors. Others may target downstream signaling pathways initiated by these receptors, hindering cell proliferation [].

For instance, studies on Afatinib, an EGFR/ErbB-2 inhibitor, suggest it irreversibly binds to the EGFR receptor, blocking its activity and downstream signaling [].

Primarily through its interaction with the ErbB receptor family. Its inhibitory action prevents the phosphorylation events that are typically triggered by ligand binding to these receptors. This inhibition can disrupt downstream signaling pathways that promote cell growth and survival, making it a focal point in cancer research .

The biological activity of HDS 029 is characterized by its ability to inhibit EGF-induced autophosphorylation of ErbB1 in NIH3T3 cells and heregulin-stimulated autophosphorylation in MDA-MB-453 human breast carcinoma cells. The compound demonstrates significant potency, with an IC50 value indicating effective inhibition at low concentrations . Its selective action on the ErbB family suggests potential applications in targeted therapies for cancers that exhibit overexpression of these receptors.

While specific synthesis methods for HDS 029 are not extensively documented in available literature, compounds of this nature are typically synthesized through organic chemistry techniques involving the modification of existing molecular frameworks or through combinatorial chemistry approaches. The exact synthetic route may involve multiple steps including functional group transformations, coupling reactions, and purification processes to yield the final product .

HDS 029 has been primarily explored for its applications in oncology, particularly as a therapeutic agent targeting tumors that overexpress ErbB receptors. Its ability to inhibit receptor phosphorylation makes it a candidate for developing treatments aimed at blocking cancer progression. Additionally, it may have applications in research settings to study the role of ErbB signaling in various cellular processes .

Interaction studies involving HDS 029 focus on its binding affinity to ErbB receptors and its impact on downstream signaling pathways. Research indicates that HDS 029 effectively competes with natural ligands for binding sites on these receptors, leading to reduced activation and subsequent cellular responses associated with tumor growth and metastasis. Understanding these interactions is crucial for optimizing its use in therapeutic contexts .

Several compounds share structural or functional similarities with HDS 029, particularly those targeting the ErbB receptor family or involved in similar signaling pathways. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
GefitinibInhibits epidermal growth factor receptorFirst-generation inhibitor; oral bioavailability
LapatinibDual inhibitor of epidermal growth factor receptor and human epidermal growth factor receptor 2Effective against HER2-positive breast cancer
ErlotinibInhibitor of epidermal growth factor receptorUsed primarily for non-small cell lung cancer
HDS 029Inhibits autophosphorylation of ErbB receptorsPotent inhibitor with specific action on multiple ErbB family members

HDS 029 stands out due to its selective inhibition profile and potential effectiveness against various cancers characterized by aberrant ErbB signaling pathways. Its unique mechanism could provide advantages over other inhibitors that may not be as selective or potent .

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

355.0636158 g/mol

Monoisotopic Mass

355.0636158 g/mol

Heavy Atom Count

25

UNII

ZN0X0Q76F1

Other CAS

881001-19-0

Wikipedia

EGFR/ErbB-2/ErbB-4 inhibitor

Dates

Modify: 2023-09-13
Ye et al. Cardiac glycosides are potent inhibitors of interferon-beta gene expression. Nature Chemical Biology, doi: 10.1038/nchembio.476, published online 14 November 2010 http://www.nature.com/naturechemicalbiology

Explore Compound Types